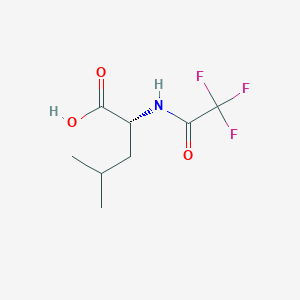![molecular formula C18H10BrN B13638214 6-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B13638214.png)
6-Bromoindolo[3,2,1-jk]carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoindolo[3,2,1-jk]carbazole is a heterocyclic compound with a fully planarized arylamine building block. It is known for its unique structural properties, which make it a valuable intermediate in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method includes dissolving indolo[3,2,1-jk]carbazole in chloroform and adding N-bromosuccinimide (NBS) in portions at room temperature. The reaction is allowed to proceed overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
6-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are used under specific conditions to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s utility in different applications .
科学的研究の応用
6-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is widely used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用機序
The mechanism of action of 6-Bromoindolo[3,2,1-jk]carbazole involves its interaction with molecular targets through its planarized arylamine structure. This interaction can influence electronic properties, making it an effective intermediate in TADF emitters. The compound’s ability to act as either an electron donor or acceptor plays a crucial role in its functionality .
類似化合物との比較
Similar Compounds
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine atom.
2-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with similar properties.
Uniqueness
6-Bromoindolo[3,2,1-jk]carbazole is unique due to its specific bromination, which enhances its electronic properties and makes it particularly suitable for use in TADF emitters and OLEDs. Its fully planarized structure also distinguishes it from other similar compounds, providing unique advantages in various applications .
特性
分子式 |
C18H10BrN |
|---|---|
分子量 |
320.2 g/mol |
IUPAC名 |
4-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13,15,17-nonaene |
InChI |
InChI=1S/C18H10BrN/c19-11-8-9-13-15-6-3-5-14-12-4-1-2-7-16(12)20(18(14)15)17(13)10-11/h1-10H |
InChIキー |
KUSASWYFLOGHTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=C(C4=CC=C3)C=CC(=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


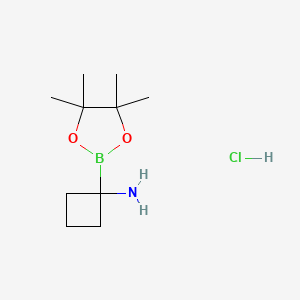

![1-(7-Azabicyclo[2.2.1]heptan-1-yl)ethanol](/img/structure/B13638151.png)
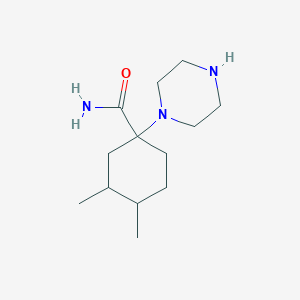

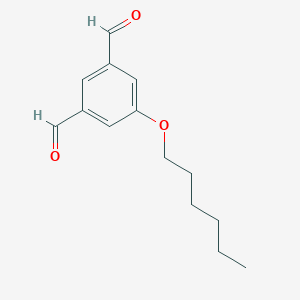


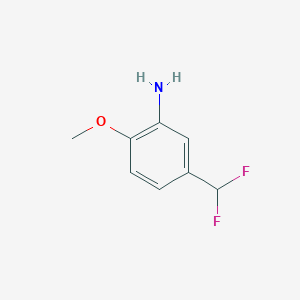


![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)

